REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([NH:11][CH2:12][C:13]#[CH:14])=[N:4][CH:5]=[C:6]([C:8]([OH:10])=[O:9])[N:7]=1>FC(F)(F)C(O)=O>[Cl:1][C:2]1[C:3]2[N:4]([C:13]([CH3:14])=[CH:12][N:11]=2)[CH:5]=[C:6]([C:8]([OH:10])=[O:9])[N:7]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C(=NC=C(N1)C(=O)O)NCC#C
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
FC(C(=O)O)(F)F
|
Name
|
mercuric oxide
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture is heated 4 hours on the steam bath
|
Duration
|
4 h
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
DISSOLUTION
|
Details
|
The residue is dissolved in aqueous sodium bicarbonate
|
Type
|
CUSTOM
|
Details
|
8-chloro-3-methylimidazo[1,2-a]pyrazine-6-carboxylic acid precipitated with acetic acid
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C=2N(C=C(N1)C(=O)O)C(=CN2)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |